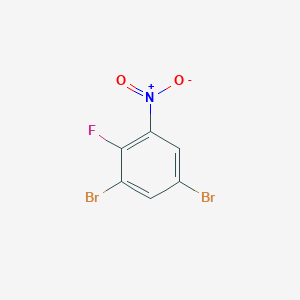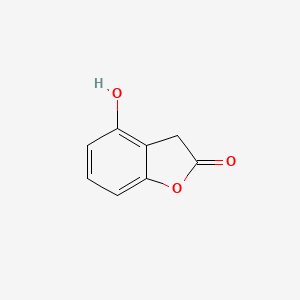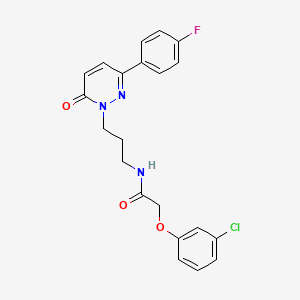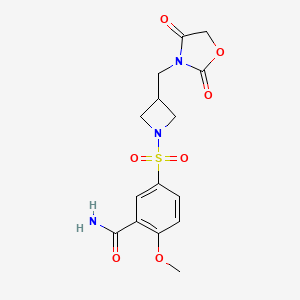
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol, commonly known as DFMT, is a fluorinated alcohol that has gained significant attention in scientific research due to its unique properties. DFMT is a chiral compound that can exist in two enantiomeric forms, (R)-DFMT and (S)-DFMT.
Applications De Recherche Scientifique
DFMT has been studied for its potential use in a variety of scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DFMT has shown promise as a potential drug candidate for the treatment of cancer and other diseases. In materials science, DFMT has been used to synthesize novel materials with unique properties. In organic synthesis, DFMT has been used as a chiral building block for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of DFMT is not well understood, but it is believed to function as a potent inhibitor of enzymes involved in various biological processes. DFMT has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell cycle regulation. DFMT has also been shown to inhibit the activity of sirtuins, which are enzymes that regulate various cellular processes, including metabolism, DNA repair, and aging.
Biochemical and Physiological Effects:
DFMT has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DFMT can induce cell cycle arrest and apoptosis in cancer cells. DFMT has also been shown to inhibit the growth of tumor cells in animal models. In addition, DFMT has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
DFMT has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it is stable under a wide range of conditions. DFMT is also highly soluble in a variety of solvents, making it easy to work with in the lab. However, one limitation of DFMT is that it is a chiral compound, which means that it can exist in two enantiomeric forms. This can make it difficult to study the compound's biological activity, as the two enantiomers may have different effects.
Orientations Futures
There are several future directions for research on DFMT. One area of interest is the development of DFMT-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of DFMT as a chiral building block for the synthesis of complex organic molecules. Additionally, further research is needed to fully understand the mechanism of action of DFMT and its effects on various biological processes.
Méthodes De Synthèse
DFMT can be synthesized through the reaction of 2,3,3-trimethylpent-1-ene with hydrogen fluoride in the presence of a catalyst. The resulting product is then converted to DFMT through a series of chemical reactions, including oxidation and reduction.
Propriétés
IUPAC Name |
(2R)-5,5-difluoro-2,3,3-trimethylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2O/c1-6(5-11)8(2,3)4-7(9)10/h6-7,11H,4-5H2,1-3H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITVHRGVAAUVGZ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B2854600.png)


![2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2854607.png)



![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2854611.png)
![4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2854613.png)
![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2854616.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2854617.png)

![N-(4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2854620.png)